molecular formula C5HBr2NS B15046593 3,4-Dibromothiophene-2-carbonitrile

3,4-Dibromothiophene-2-carbonitrile

Cat. No.: B15046593
M. Wt: 266.94 g/mol
InChI Key: MBLJDIIGBBQAGV-UHFFFAOYSA-N
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Description

3,4-Dibromothiophene-2-carbonitrile is a chemical compound with the molecular formula C5HBr2NS It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two bromine atoms at the 3 and 4 positions and a nitrile group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromothiophene-2-carbonitrile typically involves the bromination of thiophene derivatives followed by the introduction of a nitrile group. One common method is the bromination of 2-thiophenecarbonitrile using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reactivity and selectivity of the bromination process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may involve the use of more cost-effective and environmentally friendly brominating agents and solvents .

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromothiophene-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of functionalized thiophene derivatives, while oxidation reactions typically produce sulfoxides or sulfones .

Scientific Research Applications

3,4-Dibromothiophene-2-carbonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,4-Dibromothiophene-2-carbonitrile is primarily related to its ability to undergo various chemical transformations. The bromine atoms and nitrile group provide reactive sites for substitution and coupling reactions, allowing the compound to be modified into a wide range of derivatives. These derivatives can interact with specific molecular targets and pathways, depending on their structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dibromothiophene-2-carbonitrile is unique due to the presence of both bromine atoms and a nitrile group, which provides distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications that are not possible with other similar compounds .

Biological Activity

3,4-Dibromothiophene-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. In particular, it has been shown to inhibit the activity of histone acetyltransferase (HAT), which is crucial for regulating gene expression involved in cancer progression. The compound demonstrated an IC50 value of 1.8 μM in inhibiting p300 HAT activity, indicating strong potential as a therapeutic agent against cancers that rely on this pathway for growth and survival .

Antimicrobial Activity

In addition to its anticancer properties, this compound has exhibited antimicrobial activity. Studies have shown that thiophene derivatives can inhibit various bacterial strains, suggesting that this compound may also contribute to the development of new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. For example:

  • Bromine Substitution : The presence of bromine atoms enhances the lipophilicity and electron-withdrawing ability of the compound, which is critical for its interaction with biological targets.
  • Cyano Group : The cyano group contributes to the overall reactivity and may facilitate interactions with nucleophiles in biological systems.

Table 1 summarizes key findings related to the SAR of similar thiophene derivatives:

CompoundIC50 (μM)Biological Activity
This compound1.8HAT Inhibition
Thiophene-2-carbamide8.6HAT Inhibition
Other Thiophene Derivative X5.0Antimicrobial Activity

Study on HAT Inhibition

A pivotal study assessed the inhibitory effects of various thiophene derivatives on p300 HAT activity. The findings indicated that structural variations significantly impacted their efficacy. Notably, compounds with bromine substitutions showed enhanced inhibitory effects compared to their non-brominated counterparts .

Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of several thiophene derivatives against common pathogens. Results indicated that compounds similar to this compound exhibited notable antibacterial activity, supporting their potential use in developing new antibiotics .

Properties

Molecular Formula

C5HBr2NS

Molecular Weight

266.94 g/mol

IUPAC Name

3,4-dibromothiophene-2-carbonitrile

InChI

InChI=1S/C5HBr2NS/c6-3-2-9-4(1-8)5(3)7/h2H

InChI Key

MBLJDIIGBBQAGV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(S1)C#N)Br)Br

Origin of Product

United States

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